molecular formula C12H14O2 B058130 7-Methoxy-1-methyl-2-tetralone CAS No. 1204-23-5

7-Methoxy-1-methyl-2-tetralone

Cat. No.: B058130
CAS No.: 1204-23-5
M. Wt: 190.24 g/mol
InChI Key: DYIWPPSNJSVFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methyl-2-tetralone is an organic compound with the molecular formula C12H14O2. It is a derivative of tetralone, featuring a methoxy group at the 7th position and a methyl group at the 1st position. This compound is of significant interest in the field of organic chemistry due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including opioid analgesics like dezocine .

Mechanism of Action

Target of Action

7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .

Mode of Action

Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .

Biochemical Pathways

The synthesis of this compound involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of this compound has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.

Result of Action

The primary result of the action of this compound is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the continuous-flow synthesis of this compound has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-methyl-2-tetralone typically involves the methylation of 7-Methoxy-2-tetralone. One common method includes the use of methyl iodide and a base such as N,N-diisopropylethylamine in dichloromethane. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, resulting in the formation of this compound with a high yield .

Industrial Production Methods

In industrial settings, continuous-flow synthesis is often employed for the production of this compound. This method offers several advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow synthesis involves the use of coiled flow reactors and can achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-2-tetralone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of tetralone, such as alcohols, ketones, and substituted tetralones.

Scientific Research Applications

7-Methoxy-1-methyl-2-tetralone is widely used in scientific research due to its role as an intermediate in the synthesis of pharmacologically active compounds. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of certain pharmacologically active compounds. Its high yield and purity in continuous-flow synthesis further enhance its significance in industrial applications .

Properties

IUPAC Name

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIWPPSNJSVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305388
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-23-5
Record name 1-Methyl-7-methoxy-2-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dihydro-7-methoxy-4-methylnaphthalene (20.87 g) was dissolved in isopropanol (100 ml) and cooled in an ice bath. Monoperoxyphthalic acid magnesium salt (mmpp) (17 g) was added, then water (50 ml) was added and the mixture was stirred at room temperature for 2 hours. When oxidation was complete, the product mixture was hydrolyzed with aqueous NaHCO3, partially evaporated and extracted with ethylacetate. The latter extract was washed with brine and evaporated. The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml), and heated to reflux under N2 atmosphere for 3 hours, cooled and neutralized with NaHCO3. After partial evaporation, the residue was extracted with ethylacetate, washed with brine, dried over MgSO4 and evaporated. The product was purified on a silica gel column using a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5). The yield of the product was 16.2 g (71%).
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1-methyl-2-tetralone
Reactant of Route 2
Reactant of Route 2
7-Methoxy-1-methyl-2-tetralone
Reactant of Route 3
7-Methoxy-1-methyl-2-tetralone
Reactant of Route 4
7-Methoxy-1-methyl-2-tetralone
Reactant of Route 5
Reactant of Route 5
7-Methoxy-1-methyl-2-tetralone
Reactant of Route 6
7-Methoxy-1-methyl-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.